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Compound of Interest

Compound Name: Hlamp

Cat. No.: B040301

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) to help researchers, scientists, and drug development professionals avoid
contamination in Loop-Mediated Isothermal Amplification (LAMP) assays.

Frequently Asked Questions (FAQS)

Q1: What are the primary sources of contamination in a LAMP assay?

Al: Due to its high sensitivity, LAMP assays are prone to contamination, which can lead to
false-positive results.[1][2] The main sources of contamination are:

o Carryover Contamination: Amplicons from previous LAMP reactions are a significant source
of contamination.[3] These stable DNA molecules can become aerosolized and contaminate
laboratory surfaces, equipment, and reagents.[3][4]

o Cross-Contamination: The transfer of genetic material between samples can occur through
improper handling, shared reagents, or contaminated pipette tips.

e Environmental Contamination: DNA or RNA from the environment, laboratory personnel, or
other experiments can be introduced into the assay.

Q2: What are the essential best practices to prevent contamination in my LAMP assay setup?

A2: A multi-faceted approach is crucial for preventing contamination. Key practices include:
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o Workspace Separation: Physically separate the pre-amplification (reagent and master mix
preparation) and post-amplification (amplification and analysis) areas.[3] Ideally, these
should be in different rooms.[3]

o Aseptic Technique: Always wear a clean lab coat and gloves.[5] Change gloves frequently,
especially after handling potential contaminants.[6]

o Dedicated Equipment: Use dedicated sets of pipettes, tube racks, and other equipment for
pre- and post-amplification steps.

« Filter Pipette Tips: Always use aerosol-resistant filter pipette tips to prevent contamination of
pipettes.[3]

o Reagent Management: Aliquot reagents into smaller, single-use volumes to avoid
contaminating stock solutions.[5][7]

o Proper Controls: Always include no-template controls (NTCs) in every experiment to monitor
for contamination.[7]

Q3: How can | effectively decontaminate my workspace and equipment?
A3: Regular and thorough decontamination is critical.

o Surface Cleaning: Before and after each experiment, clean work surfaces with a 10% bleach
solution, followed by a rinse with DNAse/RNAse-free water and 70% ethanol.[3][5]

e UV Irradiation: Use a UV lamp to irradiate work surfaces and equipment in a biosafety
cabinet or PCR enclosure.

o Chemical Decontamination: Solutions like DNA-Zap™ or RNase AWAY® can be used to
remove DNA and RNA contaminants from surfaces.[5]

Q4: Are there any enzymatic methods to control carryover contamination?

A4: Yes, using Uracil-DNA-Glycosylase (UDG) in combination with deoxyuridine triphosphate
(dUTP) is a highly effective method.[1][2][8][9]
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e Mechanism: During the LAMP reaction, dUTP is incorporated into the amplicons instead of
dTTP. In subsequent reactions, UDG is added during the setup. This enzyme specifically
degrades any uracil-containing DNA (amplicons from previous reactions) before the
amplification begins, leaving the native DNA template intact.[6] The UDG is then inactivated
by the high temperature of the LAMP reaction.[1]

Troubleshooting Guide
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Issue

Potential Cause Recommended Solution

False positives in No-Template
Controls (NTCs)

1. Thoroughly decontaminate
all work areas and equipment
with 10% bleach.[3]2. Use

Carryover amplicon _
fresh aliquots of all reagents.

contamination.
[51[7]3. Incorporate a

UDG/dUTP system into your
assay.[1][2][8][°]

Cross-contamination between

samples.

1. Ensure proper aseptic
technigue and change gloves
frequently.[5][6]2. Use filter
pipette tips for all liquid
handling steps.[3]3. Prepare
NTCs in a separate, clean area
before handling positive

samples.[7]

Contaminated reagents or

consumables.

1. Use certified DNA/RNA-free
plasticware and reagents.2.
Aliquot reagents into smaller
working stocks to minimize the
risk of contaminating the main
stock.[5][7]

Inconsistent or sporadic false

positives

1. Perform all pre-amplification
steps in a dedicated, still-air
o environment like a PCR
Aerosol contamination. _ _
hood.2. Avoid opening tubes
after amplification in the pre-

amplification area.[5][7]

Contaminated equipment

(pipettes, centrifuges).

1. Regularly clean and
decontaminate all equipment
according to the
manufacturer's instructions.2.
Use dedicated equipment for

pre- and post-amplification.
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Experimental Protocols
Protocol 1: General Aseptic Technique for LAMP Assay
Setup

o Prepare the pre-amplification area by cleaning all surfaces, pipettes, and tube racks with
10% bleach, followed by DNAse/RNAse-free water, and then 70% ethanol.

o Wear a clean lab coat and fresh gloves.

o Thaw all reagents on ice.

» Prepare the master mix in a designated clean area or a PCR hood.

e When dispensing the master mix, use fresh, sterile filter pipette tips for each reaction tube.

o Add the samples and controls to the reaction tubes in a separate area from where the
master mix was prepared.

o Seal the reaction tubes or plates securely before moving to the amplification area.

» After the LAMP reaction, dispose of all used tubes and tips in a sealed bag to prevent
aerosolization of amplicons.

o Clean the post-amplification area thoroughly after the experiment.

Protocol 2: Incorporation of UDG for Carryover
Contamination Control

e Substitute dTTP with an equal concentration of dUTP in the LAMP reaction mix.

e Add Uracil-DNA-Glycosylase (UDG) to the master mix at the manufacturer's recommended
concentration.

o Assemble the LAMP reactions as usual.

» Before the isothermal amplification step, include an initial incubation step at a temperature
optimal for UDG activity (typically 25-37°C) for 5-10 minutes. This allows the UDG to
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degrade any contaminating amplicons from previous reactions.

e Proceed with the standard LAMP incubation temperature (e.g., 65°C). The heat will
inactivate the UDG, allowing for the amplification of the target DNA.[1]

Quantitative Data Summary

Contamination Control
Method

Reported Efficacy Reference

Capable of eliminating up to
Cod-UNG-rRT-LAMP 2.63 £ 0.17 pg of contaminants  [8][9]
per reaction.

Can eliminate as much as
rRT-LAMP with UDG 1x10-16 g/per reaction of [1]

contaminants.
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Caption: Workflow for LAMP assay setup incorporating contamination control best practices.
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Caption: Logical flow of using UDG for enzymatic control of carryover contamination in LAMP
assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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